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Compound of Interest

Compound Name:
1-(5-Bromofuran-2-

carbonyl)indoline-2-carboxamide

CAS No.: 1103513-95-6

Cat. No.: B2896850

Get Quote

The therapeutic efficacy of 1-acylindoline-2-carboxamides—demonstrated against targets

ranging from Hepatitis C virus (HCV) NS3 protease to Trypanosoma brucei and Carbonic

Anhydrase (CA) IX—is deeply rooted in their three-dimensional architecture[1][2][3].

Unlike the planar, fully aromatic indole ring, the indoline core is non-planar due to the sp³

hybridization at the C2 and C3 positions. This structural geometry allows the C2-carboxamide

to project specifically into enzymatic sub-pockets (such as the S3 pocket of HCV NS3) with a

precise vector[1]. Furthermore, X-ray diffraction data of 1-acylindolines reveals critical

variations in amide bond conjugation depending on the substituents. Less conjugated amide

systems exhibit typical C–N bond distances of ~1.41 Å and C=O distances of ~1.16 Å, whereas

highly conjugated systems show restricted rotation with C–N distances of ~1.37 Å and C=O

distances of ~1.23 Å[4].

This restricted rotation around the N-acyl bond "locks" the molecule into a bioactive

conformation, pre-organizing the ligand and minimizing the thermodynamic entropy loss (

) upon binding to the target protein.
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Comparative Performance and Crystallographic
Data
The table below summarizes the quantitative performance and crystallographic parameters of

1-acylindoline-2-carboxamides compared to alternative structural approaches.

Table 1: Comparative Binding Affinity and Structural Parameters
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Scaffold /
Ligand Type

Target Enzyme

Binding
Affinity (

/

)

Key X-ray
Crystallograph
ic Feature

Entropic
Binding
Penalty

Linear Tripeptide
HCV NS3

Protease
~450 nM

High B-factors;

multiple flexible

conformations

observed in the

S3 pocket.

High

1-Acylindoline-2-

carboxamide

HCV NS3

Protease
~15 nM

Rigidified P3

mimic; C2-

carboxamide

forms stable H-

bonds anchoring

the N-terminal

cap[1].

Low

Indole-2-

carboxamide

SARS-CoV

3CLpro
~10.7 µM

Planar geometry

forces

suboptimal

dihedral angles,

weakening H-

bond

networks[5].

Moderate

1-Acylindoline-5-

sulfonamide

Carbonic

Anhydrase IX
~251.7 nM

Distorted

tetrahedral

geometry around

the sulfur atom;

N-acyl group

restricts core

flexibility[6].

Low

1-Aminoindane

derivative

Carbonic

Anhydrase IX

~69.8 nM Distinct

hydrophobic

packing; lacks

Low
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the N-acyl dipole

interaction seen

in indolines[3].

Experimental Methodology: Protein-Ligand Co-
Crystallization
To generate self-validating structural data for 1-acylindoline-2-carboxamides, researchers must

employ a rigorous co-crystallization protocol. The following step-by-step methodology ensures

high-resolution X-ray diffraction data suitable for precise bond-length analysis.

Step 1: Protein Preparation and Ligand Complexation

Express and purify the target protease (e.g., HCV NS3 or SARS-CoV 3CLpro) using size-

exclusion chromatography (SEC) to a final concentration of 10–15 mg/mL in a buffer

containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 2 mM DTT.

Prepare a 50 mM stock solution of the 1-acylindoline-2-carboxamide ligand in 100% DMSO.

Incubate the protein with a 3- to 5-fold molar excess of the ligand on ice for 2 hours to

ensure complete complex formation, maintaining a final DMSO concentration below 5% (v/v)

to prevent protein denaturation.

Step 2: Crystallization via Vapor Diffusion

Set up sitting-drop vapor diffusion plates at 20°C.

Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 0.1 M MES pH

6.0, 10-15% PEG 6000, 5% glycerol).

Monitor crystal growth over 3–7 days. Optimal crystals should exhibit sharp edges and lack

birefringence anomalies.

Step 3: Cryoprotection and X-ray Diffraction

Harvest the crystals using a nylon loop and briefly soak them in a cryoprotectant solution

(reservoir solution supplemented with 20-25% glycerol or ethylene glycol).
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Flash-cool the crystals in liquid nitrogen (100 K).

Collect X-ray diffraction data at a synchrotron light source.

Step 4: Structure Solution and Refinement

Process the diffraction images using software such as XDS or DIALS.

Solve the phase problem via Molecular Replacement (MR) using a known apo-structure

model.

Perform iterative cycles of model building in Coot and refinement in REFMAC5 or Phenix.

Pay strict attention to the electron density map (

) around the 1-acylindoline core to accurately model the C–N and C=O bond distances and
the cis/trans conformation of the N-acyl group.

Structure-Based Drug Design (SBDD) Workflow
The integration of X-ray crystallography into the optimization of 1-acylindoline-2-carboxamides

follows a cyclic, data-driven workflow.
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Structure-Based Drug Design workflow for 1-acylindoline-2-carboxamides using X-ray data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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